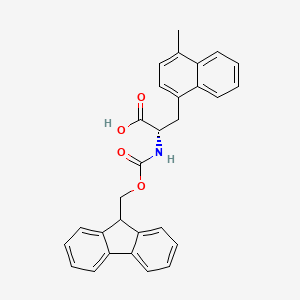

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a 4-methylnaphthalen-1-yl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 4-methylnaphthalene moiety introduces steric bulk and hydrophobicity, which may influence peptide solubility, secondary structure formation, and interaction with biological targets.

Key structural features:

- Fmoc group: Ensures selective deprotection during solid-phase peptide synthesis.

- (2S)-Configuration: Critical for maintaining stereochemical integrity in peptide sequences.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-18-14-15-19(21-9-3-2-8-20(18)21)16-27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-15,26-27H,16-17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXMMBRNRUTYAG-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the amino acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with 4-methylnaphthalene-1-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the process of Fmoc protection and coupling reactions. These synthesizers can handle large-scale production with high precision and efficiency, ensuring consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling: The free amino group can undergo further coupling reactions with other protected amino acids to form peptide chains.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: DCC or DIC with HOBt or NHS in anhydrous conditions.

Oxidation/Reduction: Specific reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.

Major Products

The primary products of these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions. The deprotection step yields the free amino group, ready for further reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it ideal for creating complex peptide sequences.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These studies are crucial for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, peptides synthesized with this compound can be used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering high specificity and reduced side effects compared to small molecule drugs.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.

Mécanisme D'action

The primary mechanism of action for (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal under basic conditions reveals the free amino group for subsequent coupling reactions. This controlled protection and deprotection allow for the stepwise assembly of peptide chains.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The compound is part of a broader class of Fmoc-protected amino acids. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Hydrophobicity : The 4-methylnaphthalene substituent (logP ~5.2 estimated) is more hydrophobic than o-tolyl (logP ~3.8) or fluorinated aryl groups (logP ~2.5–4.0), impacting solubility and aggregation behavior .

- Steric Effects : Bulkier substituents (e.g., naphthalene) may hinder coupling efficiency in peptide synthesis compared to smaller aryl groups.

- Electronic Effects : Fluorinated aryl groups (e.g., trifluorophenyl) enhance metabolic stability and bioavailability in drug candidates .

Stability and Handling

- Storage: Most Fmoc-amino acids require storage at -20°C to prevent hydrolysis of the Fmoc group .

- Similarly, fluorinated derivatives (e.g., CAS 1260601-29-3) lack comprehensive ecological or toxicological profiles .

- Degradation : Fmoc groups decompose under acidic conditions (e.g., 20% piperidine in DMF), releasing CO₂ and fluorenyl byproducts .

Activité Biologique

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound notable for its applications in peptide synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid

- CAS Number : 211637-74-0

- Molecular Formula : C25H23NO4

- Molecular Weight : 401.454 g/mol

The biological activity of Fmoc-amino acids is primarily associated with their role as building blocks in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during the synthesis process, allowing for selective coupling reactions. This protection is crucial in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form complex peptides.

Interaction Studies

Research has shown that compounds similar to Fmoc-amino acids interact with various biological macromolecules, including proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding, which are critical for drug development.

1. Peptide Synthesis

Fmoc-amino acids are widely used in the synthesis of bioactive peptides. These peptides can exhibit a range of biological activities, including:

- Antimicrobial properties : Certain synthesized peptides show effectiveness against bacterial strains.

- Anticancer activity : Peptides derived from Fmoc-amino acids have been studied for their ability to inhibit tumor growth.

2. Therapeutic Potential

The compound's structure allows for the development of peptide-based therapeutics. For example:

- Enzyme inhibitors : Peptides synthesized from Fmoc-amino acids have been designed to inhibit specific enzymes involved in disease processes.

- Targeted drug delivery : The ability to modify the peptide's structure enables targeted delivery mechanisms for cancer therapies.

Case Study 1: Antimicrobial Peptides

A study investigated the antimicrobial activity of peptides synthesized using Fmoc-protected amino acids against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting that these peptides could be developed into new antimicrobial agents.

| Peptide | Inhibition Zone (mm) |

|---|---|

| Peptide A | 15 |

| Peptide B | 18 |

Case Study 2: Anticancer Activity

Another study focused on a peptide derived from Fmoc-amino acids that demonstrated cytotoxic effects against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Treatment A | 45 |

| Treatment B | 30 |

Q & A

Basic Synthesis and Purification

Q: What are the key steps and challenges in synthesizing (2S)-2-(Fmoc-amino)-3-(4-methylnaphthalen-1-yl)propanoic acid? A:

- Step 1: Amino Group Protection

The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., 1,4-dioxane/Na₂CO₃) to prevent side reactions during subsequent steps . - Step 2: Backbone Construction

The propanoic acid backbone is built via alkylation of the protected amino acid with 4-methylnaphthalen-1-ylmethyl halide. Steric hindrance from the methylnaphthyl group may require optimized reaction temperatures (e.g., 0–25°C) and extended reaction times . - Step 3: Deprotection and Purification

The final product is purified using reverse-phase HPLC or flash chromatography. Yield and purity (>95%) are confirmed by analytical HPLC and mass spectrometry .

Key Challenges:

- Steric hindrance from the bulky 4-methylnaphthyl group can reduce coupling efficiency.

- Side reactions during alkylation (e.g., over-oxidation) require strict control of reaction conditions .

Characterization Techniques

Q: Which analytical methods are critical for characterizing this compound? A:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

Purity (>99%) is assessed using C18 columns with UV detection at 254 nm. Gradient elution (e.g., 10–90% acetonitrile/water) resolves impurities . - Mass Spectrometry (MS):

High-resolution MS (HRMS) validates the molecular weight (e.g., [M+H]⁺ = 467.5 g/mol) and detects trace byproducts .

Applications in Peptide Synthesis

Q: How is this compound utilized in solid-phase peptide synthesis (SPPS)? A:

- Role as a Building Block:

The Fmoc group enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential peptide chain elongation. The 4-methylnaphthyl side chain enhances hydrophobicity, aiding in peptide purification via reversed-phase methods . - Case Study:

In synthesizing transmembrane domain mimics, this derivative improves solubility in organic solvents (e.g., DCM/DMF), facilitating coupling to resin-bound peptides .

Advanced: Optimizing Coupling Efficiency

Q: How can coupling efficiency be improved for sterically hindered derivatives? A:

- Coupling Reagents: Use activating agents like HATU or PyBOP with DIEA to enhance reactivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature Control: Reactions performed at 0–4°C reduce racemization risks .

- Monitoring: Real-time FTIR or LC-MS tracks reaction progress and identifies incomplete couplings .

Example Protocol:

Dissolve 1 eq Fmoc-amino acid and 1.2 eq coupling reagent in DMF.

Add 2 eq DIEA and react for 30 min at 0°C.

Transfer to resin-bound peptide and stir for 2 hr at 25°C .

Stability and Storage

Q: What are the best practices for handling and storing this compound? A:

- Storage Conditions:

- Decomposition Risks:

Exposure to moisture or acids may cleave the Fmoc group. Decomposition products include fluorenylmethanol and CO₂, detectable via TLC or GC-MS .

Advanced: Resolving Data Contradictions

Q: How to address discrepancies in NMR or MS data? A:

- Scenario 1: Unexpected NMR Peaks

- Scenario 2: Mass Discrepancies

- Cause: Isotopic peaks (e.g., chlorine in analogs) or adduct formation (e.g., [M+Na]⁺).

- Solution: Compare experimental HRMS with theoretical values using software like XCalibur .

Biological Interaction Studies

Q: How to study interactions between peptides containing this derivative and target proteins? A:

- Surface Plasmon Resonance (SPR):

Immobilize the peptide on a sensor chip and measure binding kinetics (ka/kd) with purified proteins . - Isothermal Titration Calorimetry (ITC):

Quantify binding affinity (Kd) and stoichiometry by titrating the peptide into a protein solution . - Case Study:

Peptides with 4-methylnaphthyl groups showed enhanced binding to hydrophobic pockets in oncogenic targets (e.g., Bcl-2 family proteins) .

Safety and Hazard Management

Q: What safety protocols are essential for handling this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.